(R)-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol
Overview
Description
®-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol is a chemical compound that belongs to the class of oxazines This compound is characterized by the presence of a nitro group at the 6th position and a methanol group attached to the oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol typically involves the following steps:
Formation of the Oxazine Ring: The initial step involves the formation of the oxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a nitro compound under controlled conditions.
Introduction of the Methanol Group: The methanol group is introduced via a nucleophilic substitution reaction. This step requires the use of a suitable alcohol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen atoms.
Aminated Derivatives: Compounds with amine groups replacing the nitro group.
Substituted Derivatives: Compounds with various functional groups replacing the methanol group.
Scientific Research Applications
®-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazine ring structure also plays a role in its activity by facilitating binding to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
®-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)ethanol: Similar structure with an ethanol group instead of methanol.
®-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)propane: Similar structure with a propane group.
Uniqueness
®-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-5-7-4-10-8-3-6(11(13)14)1-2-9(8)15-7/h1-3,7,10,12H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYLCUKQDPHRIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=C(C=C2)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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